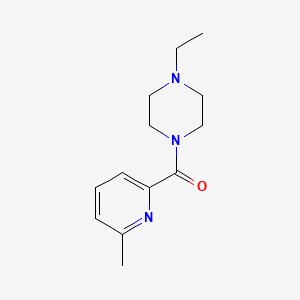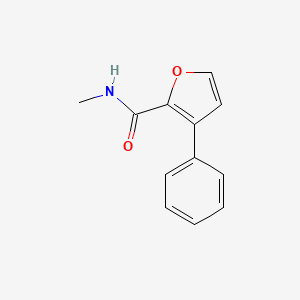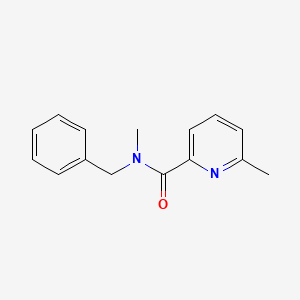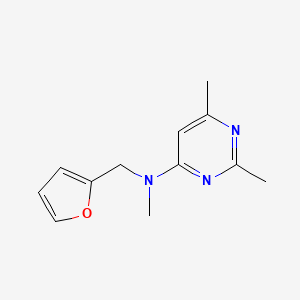![molecular formula C15H17ClN2O B7508623 N-[1-(2-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7508623.png)
N-[1-(2-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide, commonly known as CCPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CCPC is a small molecule drug that belongs to the class of amides and has a molecular formula of C15H16ClN2O.
Wirkmechanismus
CCPC exerts its therapeutic effects by binding to specific molecular targets in cells, including ion channels, enzymes, and receptors. CCPC has been shown to bind to voltage-gated sodium channels, which are essential for the generation and propagation of action potentials in neurons and other excitable cells. By blocking sodium channels, CCPC can reduce the excitability of cells and inhibit the growth and proliferation of cancer cells. CCPC has also been found to inhibit the activity of enzymes involved in the production of inflammatory molecules, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are overexpressed in many inflammatory diseases.
Biochemical and physiological effects:
CCPC has been shown to have a range of biochemical and physiological effects in cells and tissues. In cancer cells, CCPC can induce cell cycle arrest and apoptosis by activating the intrinsic apoptotic pathway. CCPC has also been found to inhibit the expression of genes involved in cell proliferation and survival, such as cyclin D1 and Bcl-2. Inflammatory cells treated with CCPC show reduced production of cytokines and chemokines, leading to a decrease in inflammation. In the brain, CCPC has been shown to reduce oxidative stress and inflammation, which are associated with many neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
CCPC has several advantages for laboratory experiments. It is a small molecule drug that can be easily synthesized and purified, making it readily available for testing. CCPC has been shown to have low toxicity and high selectivity for specific molecular targets, making it a promising candidate for drug development. However, CCPC also has some limitations, including its low solubility in water and potential for off-target effects. Careful consideration of these factors is necessary when designing experiments using CCPC.
Zukünftige Richtungen
There are several future directions for research on CCPC. One area of interest is the development of CCPC as a cancer therapy, either alone or in combination with other drugs. Further studies are needed to determine the optimal dose and treatment regimen for CCPC in different types of cancer. Another area of interest is the potential use of CCPC in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Studies are needed to investigate the efficacy and safety of CCPC in animal models of these diseases. Additionally, further research is needed to understand the molecular mechanisms underlying the therapeutic effects of CCPC and to identify new molecular targets for drug development.
Synthesemethoden
The synthesis of CCPC involves the reaction of 1-(2-chlorophenyl) ethylamine with cyclopentanone in the presence of a catalyst and a solvent. The resulting intermediate product is then treated with cyanogen bromide to form the final product, CCPC. The synthesis of CCPC is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
CCPC has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, CCPC has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death. CCPC has also been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines and chemokines. Additionally, CCPC has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
N-[1-(2-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c1-11(12-6-2-3-7-13(12)16)18-14(19)15(10-17)8-4-5-9-15/h2-3,6-7,11H,4-5,8-9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVNZHUNYBTVIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)NC(=O)C2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
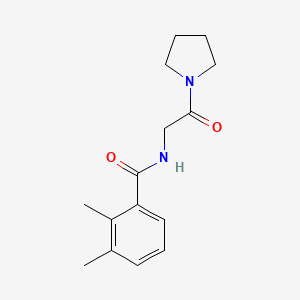
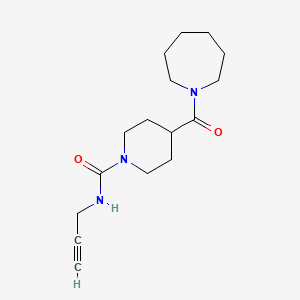

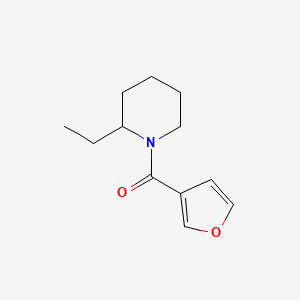
![2,2-Dimethyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B7508576.png)

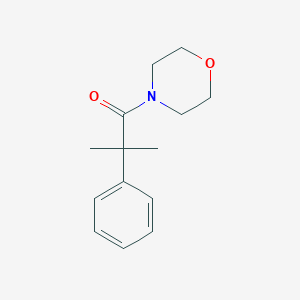
![N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7508590.png)

![Methyl 2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetate](/img/structure/B7508606.png)
